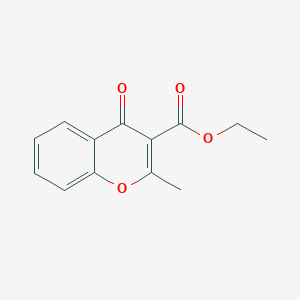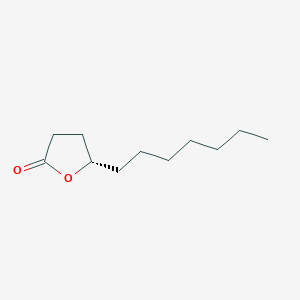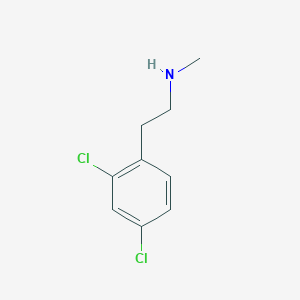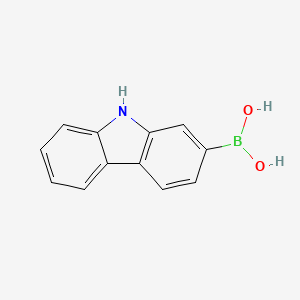
Cinnamimidamide
描述
It is a white crystalline powder that is soluble in water and organic solvents. This compound is known for its unique structure and properties, making it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cinnamimidamide typically involves the reaction of cinnamaldehyde with ammonia or an amine under specific conditions. One common method is the condensation of cinnamaldehyde with hydroxylamine hydrochloride, followed by the addition of ammonia to form the desired product . The reaction conditions often include a controlled temperature and pH to ensure the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where cinnamaldehyde is reacted with ammonia or an amine in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain high-purity this compound .
化学反应分析
Types of Reactions: Cinnamimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert it into cinnamylamine.
Substitution: It can participate in substitution reactions, where the imidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include cinnamic acid, cinnamylamine, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Cinnamimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Research has explored its potential as an antimicrobial and antifungal agent.
Medicine: Studies are investigating its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
作用机制
The mechanism by which Cinnamimidamide exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological activities. The exact pathways can vary depending on the specific application, such as its antimicrobial or anticancer effects .
相似化合物的比较
Cinnamaldehyde: A precursor in the synthesis of Cinnamimidamide, known for its antimicrobial properties.
Cinnamic Acid: Another derivative of cinnamaldehyde, used in flavorings and fragrances.
Uniqueness: this compound stands out due to its unique imidamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
(E)-3-phenylprop-2-enimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H3,10,11)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYXPZCCNRBQNS-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


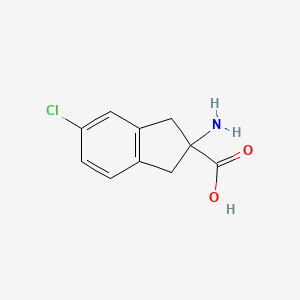
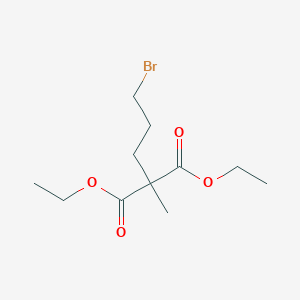
![1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine](/img/structure/B3282060.png)

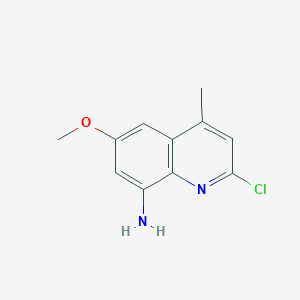
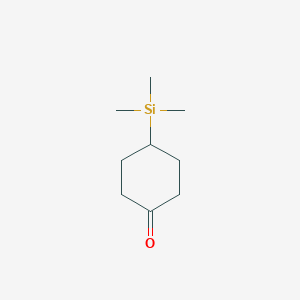
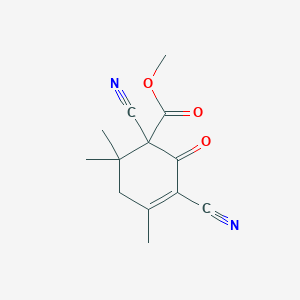
![[1-(Chloromethyl)-2-chloroethoxy]trimethylsilane](/img/structure/B3282084.png)

